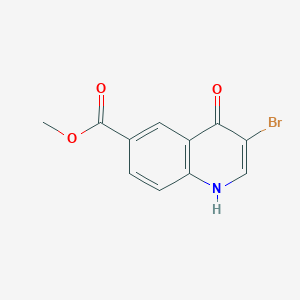
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 . It is related to the quinoline family, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a bromo group at the 3-position, a hydroxy group at the 4-position, and a carboxylate group at the 6-position . The molecular weight of the compound is 282.09 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C11H8BrNO3 . The InChI code for the compound is 1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate and its derivatives are explored for their applications as photolabile protecting groups. For instance, Brominated hydroxyquinolines have been identified for their superior single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful caging groups for biological messengers due to their increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Research into the synthesis of novel quinolone analogs involves the use of compounds like this compound. These efforts have led to the creation of new compounds with potential applications in various fields, including medicinal chemistry (Kurasawa et al., 2014).
Auxiliary-assisted Catalysis
In the realm of catalysis, auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds in carboxylic acid derivatives have been developed. This method employs a carboxylic acid amide substrate derived from 8-aminoquinoline, demonstrating the versatility of quinoline derivatives in facilitating selective chemical transformations (Shabashov & Daugulis, 2010).
Antiviral Research
Quinoline derivatives, including those related to this compound, have been investigated for their antiviral properties. Specifically, studies on methylated quinoline carboxylates have demonstrated high inhibition of Hepatitis B Virus replication in vitro, highlighting their potential as antiviral agents (Kovalenko et al., 2020).
Green Chemistry Applications
Research into environmentally friendly synthesis methods has led to the development of efficient catalytic systems using ionic liquids for the synthesis of polyhydroquinoline derivatives. These methods emphasize the importance of sustainable practices in chemical synthesis, showcasing the adaptability of quinoline derivatives in green chemistry (Khaligh, 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions for “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Given the importance of quinoline derivatives in medicinal chemistry and other areas, there is significant potential for future research .
Propiedades
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGBCRSJPGWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2668072.png)
![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)

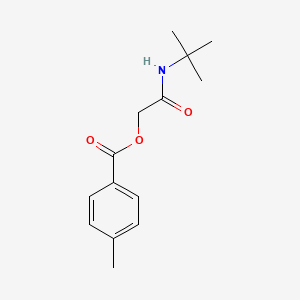
![(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668076.png)
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2668077.png)
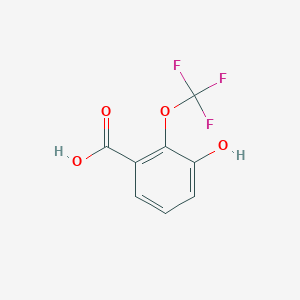
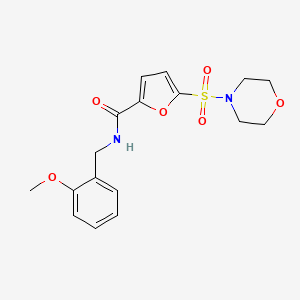
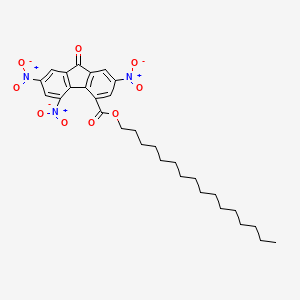
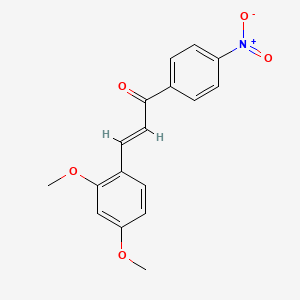

![[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2668092.png)